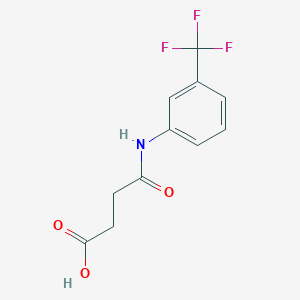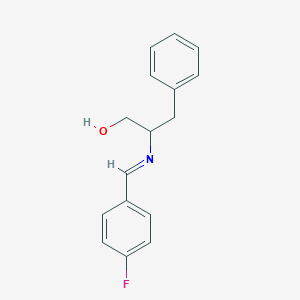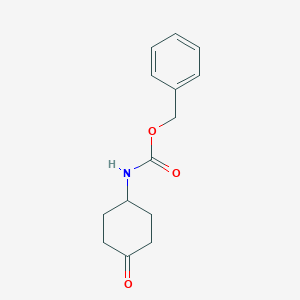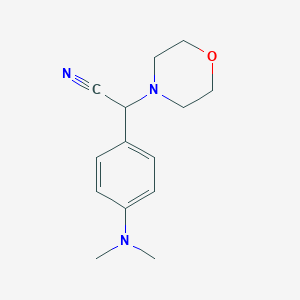
1,1-Diethoxypent-2-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethoxypent-2-yne is an organic compound with the molecular formula C(_9)H(_16)O(_2). It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethoxypent-2-yne can be synthesized through several methods. One common approach involves the reaction of 1-pentyne with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.
Reaction Scheme: [ \text{CH}_3\text{CH}_2\text{C}\equiv\text{CH} + \text{(EtO)}_2\text{CO} \xrightarrow{\text{NaH}} \text{CH}_3\text{CH}_2\text{C}\equiv\text{C}(\text{OEt})_2 ]
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
1,1-Diethoxypent-2-yne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) or ozone (O(_3)) can be used for oxidation reactions.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation.
Substitution: Strong nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ethers or alcohols, depending on the nucleophile used.
科学研究应用
1,1-Diethoxypent-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,1-Diethoxypent-2-yne in chemical reactions typically involves the activation of the alkyne group, which can undergo nucleophilic addition or substitution. The ethoxy groups can stabilize intermediates through electron donation, facilitating various transformations.
Molecular Targets and Pathways:
Alkyne Activation: The triple bond can interact with electrophiles or nucleophiles, leading to a range of products.
Ethoxy Group Stabilization: The ethoxy groups can stabilize carbocation intermediates, making certain reactions more favorable.
相似化合物的比较
1,1-Diethoxypent-2-yne can be compared with other similar compounds such as:
1,1-Diethoxyethane: Similar structure but with a shorter carbon chain.
1,1-Diethoxyprop-2-yne: Similar structure but with a different position of the alkyne group.
1,1-Diethoxynon-2-yne: Similar structure but with a longer carbon chain.
Uniqueness:
This compound is unique due to its specific combination of an alkyne group and two ethoxy groups, which confer distinct reactivity and stability compared to other compounds in its class. This makes it particularly useful in synthetic chemistry and various industrial applications.
By understanding the properties, reactions, and applications of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations in multiple fields.
属性
IUPAC Name |
1,1-diethoxypent-2-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTHMAVIHNEVLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426659 |
Source


|
| Record name | 1,1-diethoxypent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18229-77-1 |
Source


|
| Record name | 1,1-diethoxypent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
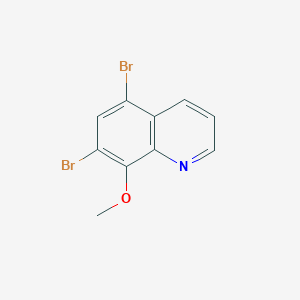

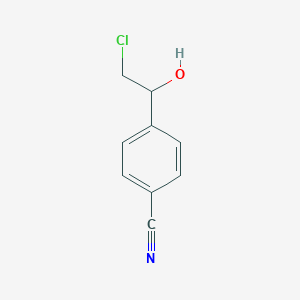

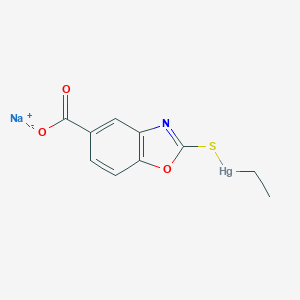
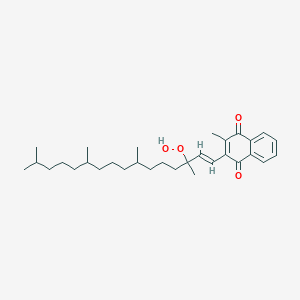
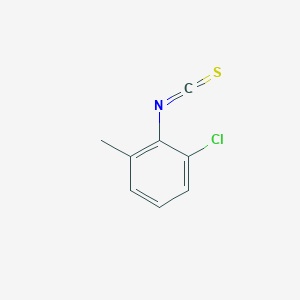
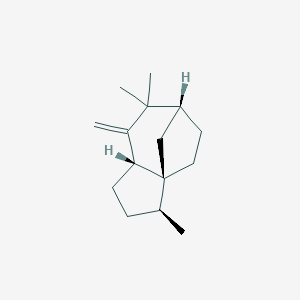

![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
